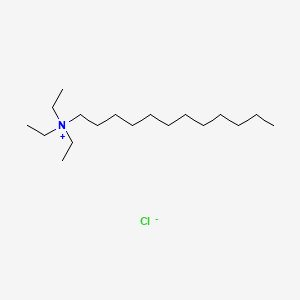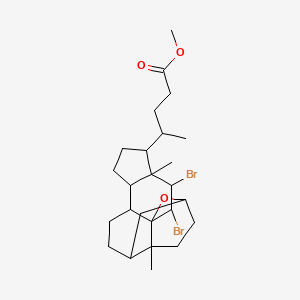
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane
Descripción general
Descripción
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane is a chemical compound with the molecular formula C42H42P4 . It has a molecular weight of 670.693 . The compound is also known by other names such as Ethylenebis(phenylphosphinediyl)bis(ethylene)bis(diphenylphosphine) .
Molecular Structure Analysis
The InChI string for 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane isInChI=1S/C42H42P4/c1-7-19-37 (20-8-1)43 (33-35-45 (39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44 (38-21-9-2-10-22-38)34-36-46 (41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2 . Chemical Reactions Analysis
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane has been reported to form catalytic complexes with CuBr, which are used in Atom Transfer Radical Polymerization (ATRP) for the synthesis of poly(ε-caprolactone) and N,N-dimethylamino-2-ethyl methacrylate monomer . It has also been used as a catalyst in the dehydrogenation of formic acid .Aplicaciones Científicas De Investigación
Homogeneous Catalysis
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane (hereafter referred to as tetraphos-1) has been used in the synthesis of molecularly defined and in situ formed Fe(II) complexes. These complexes serve as precatalysts for the hydrogenation of sodium bicarbonate to formate and the dehydrogenation of formic acid to hydrogen and carbon dioxide. Notably, these reactions have moderate to good activities compared to other Fe-based systems. The role of the Fe(II) monohydrido complex [FeH(rac-P4)]+ as a key intermediate in these reactions has been highlighted through NMR and HPNMR experiments (Bertini et al., 2015).
Catalytic Systems for Hydrogen Production
Tetraphos-1 is also effective in catalytic systems involving Ru(II) complexes for selective formic acid dehydrogenation, yielding hydrogen. These systems have shown good yields and turnover numbers (TONs) both under batch and continuous feed experimental conditions. The trans-dihydrido complex [Ru(H)2(meso-P4)] has been identified as the active species in this catalysis, with insights gained through solution NMR and DFT calculations (Mellone et al., 2016).
Stereochemical Control in Complex Formation
The stereochemistry of tetraphos-1 influences the formation and reactivity of rhodium complexes. For instance, different melting diastereomers of tetraphos-1 yield distinct rhodium complexes with varying reactivities towards hydrogenation and oxidation. These findings illustrate the stereochemical control in the complexation and reactivity of such compounds (Brown & Canning, 1984).
Coordination Chemistry with Platinum
In coordination chemistry, tetraphos-1 forms binuclear Pt(II) complexes. These complexes have been characterized by NMR spectroscopy, elemental analyses, and X-ray structure analysis. The ability of tetraphos-1 to coordinate two metal centers in both cis and trans manners is a unique feature for binuclear oligophosphine complexes, offering insights into the flexibility and binding modes of such ligands (Goller & Brüggeller, 1992).
Propiedades
IUPAC Name |
2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42P4/c1-7-19-37(20-8-1)43(33-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44(38-21-9-2-10-22-38)34-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNTLLEAYZBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946380 | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
CAS RN |
23582-04-9 | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23582-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,4,7,10,10-Hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,7,10,10-hexaphenyl-1,4,7,10-tetraphosphadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















